![molecular formula C22H23FN4O2S B2675730 N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-1-phenylmethanesulfonamide CAS No. 1421444-56-5](/img/structure/B2675730.png)
N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-1-phenylmethanesulfonamide
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Description
N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C22H23FN4O2S and its molecular weight is 426.51. The purity is usually 95%.
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Scientific Research Applications
- A study described a straightforward synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid and 1,3-difluorobenzene. These compounds exhibited antibacterial effects against Staphylococcus aureus .
- Researchers discovered a potent dual inhibitor for the treatment of imatinib-resistant GISTs. The compound targets stem cell factor receptor (c-KIT) and platelet-derived growth factor receptor alpha (PDGFRα) .
- Another compound, N-((1-(4-(3-((6,7-dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide, was identified as a highly potent type II inhibitor capable of inhibiting the T670I “gatekeeper” mutant of cKIT kinase .
- Indole derivatives, including those with similar structural features, have shown biological potential. For instance, indolyl and oxochromenyl xanthenone derivatives were studied for their anti-HIV-1 activity .
- A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was synthesized. This compound may have interesting properties due to its fluorine substitution .
- The isoxazole ring, a key component of this compound, has been explored in various pharmacological contexts. Isoxazole derivatives exhibit activities such as analgesic, anticonvulsant, and antimicrobial effects .
Antibacterial Activity
Gastrointestinal Stromal Tumors (GISTs)
cKIT Kinase Inhibition
Anti-HIV-1 Activity
Fluorinated Pyrazoles
Pharmacological Exploration
properties
IUPAC Name |
N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2S/c23-19-8-4-7-18(15-19)21-9-10-22(25-24-21)27-13-11-20(12-14-27)26-30(28,29)16-17-5-2-1-3-6-17/h1-10,15,20,26H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRFQPGZKSAOPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)CC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-1-phenylmethanesulfonamide |
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